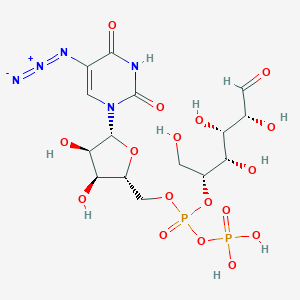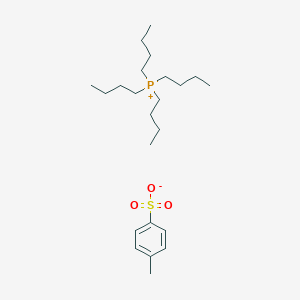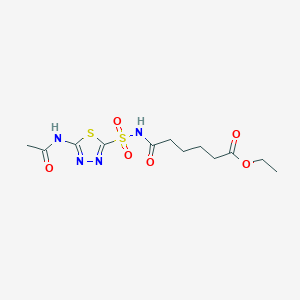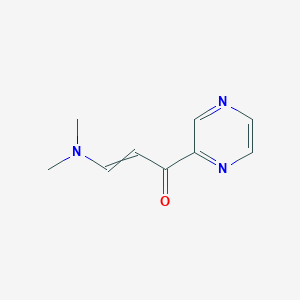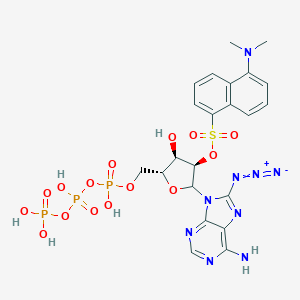
8-Azido-2'-O-dansyladenosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azido-2'-O-dansyladenosine triphosphate (8-N3-dATP) is a modified form of ATP, a molecule that plays a crucial role in cellular energy metabolism. The modification of ATP with an azido group allows for the attachment of fluorescent probes, making it a valuable tool for studying enzyme kinetics, protein-protein interactions, and other cellular processes.
Aplicaciones Científicas De Investigación
8-Azido-2'-O-dansyladenosine triphosphate has a wide range of applications in scientific research. It can be used as a substrate for enzymes such as DNA polymerases and kinases, allowing for the study of enzyme kinetics and inhibitor screening. It can also be used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and other cellular processes. Additionally, 8-Azido-2'-O-dansyladenosine triphosphate can be used in live-cell imaging studies to visualize ATP-dependent processes in real-time.
Mecanismo De Acción
The mechanism of action of 8-Azido-2'-O-dansyladenosine triphosphate is similar to that of ATP. It is a high-energy molecule that can be hydrolyzed by enzymes such as ATPases and kinases, releasing energy that can be used for cellular processes. The azido group and dansyl fluorophore do not significantly affect the mechanism of action of 8-Azido-2'-O-dansyladenosine triphosphate.
Efectos Bioquímicos Y Fisiológicos
8-Azido-2'-O-dansyladenosine triphosphate does not have any significant biochemical or physiological effects on cells or organisms. It is a modified form of ATP that can be used as a tool for studying cellular processes, but it does not have any therapeutic or toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Azido-2'-O-dansyladenosine triphosphate in lab experiments is its versatility. It can be used as a substrate for enzymes, a fluorescent probe, or a tool for live-cell imaging. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its cost, which can be higher than that of regular ATP. Additionally, the modification of ATP with an azido group and a fluorophore can affect its binding affinity for certain enzymes and proteins, which should be taken into account when designing experiments.
Direcciones Futuras
There are many potential future directions for the use of 8-Azido-2'-O-dansyladenosine triphosphate in scientific research. One area of interest is the development of new fluorescent probes based on 8-Azido-2'-O-dansyladenosine triphosphate, which could be used to study different cellular processes. Another area of interest is the use of 8-Azido-2'-O-dansyladenosine triphosphate in combination with other modified nucleotides, such as 8-Br-dATP and 2'-deoxy-5-ethynyluridine, to create more complex probes and substrates. Additionally, 8-Azido-2'-O-dansyladenosine triphosphate could be used in combination with new imaging techniques, such as super-resolution microscopy, to study cellular processes at higher resolution.
Métodos De Síntesis
The synthesis of 8-Azido-2'-O-dansyladenosine triphosphate involves the modification of ATP with an azido group and a dansyl fluorophore. One common method involves the reaction of ATP with sodium azide and 5-iodoacetamidofluorescein, followed by purification through ion exchange chromatography. Another method involves the use of a protected azido-dATP precursor, which is deprotected and reacted with dansyl chloride to yield the final product.
Propiedades
Número CAS |
121258-46-6 |
|---|---|
Nombre del producto |
8-Azido-2'-O-dansyladenosine triphosphate |
Fórmula molecular |
C22H26N9O15P3S |
Peso molecular |
781.5 g/mol |
Nombre IUPAC |
[(3R,4R,5R)-2-(6-amino-8-azidopurin-9-yl)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H26N9O15P3S/c1-30(2)13-7-3-6-12-11(13)5-4-8-15(12)50(40,41)44-18-17(32)14(9-42-48(36,37)46-49(38,39)45-47(33,34)35)43-21(18)31-20-16(19(23)25-10-26-20)27-22(31)28-29-24/h3-8,10,14,17-18,21,32H,9H2,1-2H3,(H,36,37)(H,38,39)(H2,23,25,26)(H2,33,34,35)/t14-,17-,18-,21?/m1/s1 |
Clave InChI |
XFKGXLVNEAKEQS-ABLYXCJOSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O[C@@H]3[C@@H]([C@H](OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3C(C(OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3C(C(OC3N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
8-azido-2'-O-dansyl-ATP 8-azido-2'-O-dansyladenosine triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



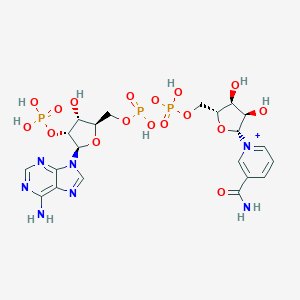
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
